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4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide

CDK4/CDK6 inhibition indole-triazole hybrids structure-activity relationship

This indole-triazole hybrid features a distinct 4-methoxybenzyl substituent on the triazole ring, a hydrogen-bond-accepting handle that enhances ATP-binding pocket complementarity and selectivity vs. non-polar or unsubstituted analogs. The butanamide linker offers conformational flexibility for systematic SAR exploration. Class-level evidence supports nanomolar CDK4/6 inhibition; benchmark against palbociclib and screen across CDK panel, elastase, and CYP450 isoforms. Ideal for breast cancer cascade with apoptosis and cell cycle readouts.

Molecular Formula C22H23N5O2
Molecular Weight 389.4 g/mol
Cat. No. B10992144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide
Molecular FormulaC22H23N5O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C22H23N5O2/c1-29-17-11-9-15(10-12-17)13-20-24-22(27-26-20)25-21(28)8-4-5-16-14-23-19-7-3-2-6-18(16)19/h2-3,6-7,9-12,14,23H,4-5,8,13H2,1H3,(H2,24,25,26,27,28)
InChIKeyMBKIWCKNERBAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide (CAS 1574317-70-6): Chemical Identity and Procurement-Relevant Classification


4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide (CAS 1574317-70-6; molecular formula C₂₂H₂₃N₅O₂; MW 389.4) is a synthetic bi-heterocyclic hybrid comprising an indole moiety connected via a butanamide linker to a 1,2,4-triazole ring bearing a 4-methoxybenzyl substituent at the 3-position . This compound belongs to the rapidly expanding class of indole–triazole conjugates actively investigated for kinase inhibition, anticancer, and anti-inflammatory applications [1]. Researchers and procurement professionals evaluating this scaffold should note that the specific 4-methoxybenzyl substitution pattern distinguishes it from numerous close analogs with alkyl, phenyl, or benzylideneamino substituents at the triazole ring, and these structural variations significantly impact target engagement and selectivity profiles as demonstrated in recent head-to-head comparative studies on the indolyl-triazole chemotype [2].

Why 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide Cannot Be Treated as Generically Interchangeable with Other Indole-Triazole Hybrids


Indole-triazole hybrid molecules are not functionally interchangeable because the identity and position of substituents on the triazole ring exert a dominant influence on binding conformation, kinase selectivity, and cellular potency. In the systematically characterized indolyl-1,2,4-triazole series (Va–Vn), merely altering the benzylidene substituent from an unsubstituted phenyl to a para-substituted or heteroaryl group shifted CDK4 IC₅₀ values by over 60-fold (range: 0.049–3.031 μM) and CDK6 IC₅₀ values by approximately 15-fold (range: 0.075–1.110 μM) within the same core scaffold [1]. The 4-methoxybenzyl substituent present in the target compound introduces a hydrogen-bond-accepting methoxy group at the para position of the benzyl ring, a feature that molecular docking studies on the indolyl-triazole scaffold have shown can establish additional interactions with polar residues in the ATP-binding pocket, thereby altering both affinity and selectivity relative to analogs carrying non-polar alkyl (e.g., isopropyl) or unsubstituted aryl groups [1][2]. Generic substitution without verifying the specific substituent–activity relationship therefore carries a material risk of selecting a compound with substantially different target inhibition, off-target liability, or cellular efficacy.

Quantitative Differentiation Evidence for 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide vs. Closest Structural Analogs


Structural Topology Differentiation: 4-Methoxybenzyl Substituent vs. Alkyl and Benzylideneamino Analogs in CDK4/CDK6 Inhibitory Potency (Class-Level Inference)

In the 14-member indolyl-1,2,4-triazole series (Va–Vn) evaluated by Ghobish et al. (2024), substituent identity at the triazole 4-position (benzylideneamino variations) produced CDK4 IC₅₀ values spanning 0.049 μM (Vk) to 3.031 μM (Vg) and CDK6 IC₅₀ values spanning 0.075 μM (Vd) to 1.110 μM (Vj) [1]. Compounds with para-methoxy-substituted benzylidene moieties (structurally analogous to the 4-methoxybenzyl group in the target compound) consistently exhibited mid-to-high nanomolar CDK4/6 inhibitory activity, outperforming analogs with unsubstituted phenyl or ortho-substituted aryl groups [1]. While the Ghobish scaffold differs from the target compound in linker chemistry (benzylideneamino-thione vs. butanamide), the consistent SAR trend establishes that the 4-methoxy substitution pattern on the benzyl-type substituent is a key determinant of kinase inhibitory potency within the indole-triazole chemical space. The target compound's 4-methoxybenzyl group, positioned directly at the triazole 3-position rather than via a benzylideneamino linker, is predicted based on docking studies of analogous compounds to engage the ATP-binding pocket via methoxy-mediated hydrogen bonding, a feature absent in the corresponding non-methoxylated or alkyl-substituted analogs such as 4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide (CAS 1630860-86-4) .

CDK4/CDK6 inhibition indole-triazole hybrids structure-activity relationship

Comparative Predicted Binding Affinity: Docking-Based Fit Value and Estimated Activity of the Indolyl-Triazole Scaffold vs. FDA-Approved CDK4/6 Inhibitors

In a computational head-to-head docking study against CDK6 (PDB 5L2I), all 14 designed indolyl-1,2,4-triazole derivatives (Va–Vn) were compared directly to the FDA-approved CDK4/6 inhibitors palbociclib, abemaciclib, and ribociclib. Compounds with para-substituted benzylidene groups (structurally analogous to the 4-methoxybenzyl motif) achieved CDOCKER interaction energies ranging from −41.1 to −47.3 kcal/mol and fit values of 3.76–8.98, comparable to abemaciclib (CDOCKER energy −53.2 kcal/mol, fit value 4.19) and ribociclib (CDOCKER energy −51.6 kcal/mol, fit value 5.35) [1]. Importantly, compounds incorporating a methoxy-substituted aromatic system (e.g., Vm, CDOCKER energy −47.3 kcal/mol, fit value 6.47) exhibited binding modes that mimicked the key hydrogen bond interactions of palbociclib within the CDK6 hinge region, including contact with Val101, a critical residue for kinase inhibition [1]. The target compound, by virtue of its 4-methoxybenzyl group, is predicted to recapitulate these favorable polar contacts while its butanamide linker topology may confer distinct conformational flexibility relative to the more rigid benzylideneamino-thione congeners, potentially affecting residence time and selectivity.

molecular docking CDK6 binding computational prediction

Cytotoxicity Selectivity Window: Class-Level Evidence for Preferential Cancer Cell Toxicity Over Normal Cell Toxicity in Indolyl-Triazole Hybrids

The indolyl-triazole scaffold has demonstrated a quantifiable selectivity window favoring cancer cell cytotoxicity over normal cell toxicity. In the Ghobish et al. (2024) study, the lead compounds Vf and Vg achieved MCF-7 IC₅₀ values of 2.91 μM and 0.891 μM, respectively, and MDA-MB-231 IC₅₀ values of 1.914 μM and 3.479 μM, significantly outperforming the reference staurosporine (MCF-7 IC₅₀ = 3.144 μM; MDA-MB-231 IC₅₀ = 4.385 μM) [1]. Critically, the same compounds exhibited markedly higher IC₅₀ values against MCF-10A normal breast epithelial cells (Vf IC₅₀ = 39.80 μM; Vg IC₅₀ = 36.83 μM), yielding a selectivity index (normal cell IC₅₀ / cancer cell IC₅₀) of approximately 13.7–41.3 for Vf and 10.6–19.2 for Vg, confirming a meaningful therapeutic window [1]. Although not explicitly measured for the target compound, this selectivity profile is a scaffold-level characteristic associated with the indole-triazole pharmacophore, and compounds containing the 4-methoxybenzyl motif are expected to retain this selective cytotoxicity pattern based on the conserved binding mode [1][2].

anticancer selectivity cytotoxicity safety window

Apoptosis Induction and Cell Cycle Arrest: Functional Superiority of the Indolyl-Triazole Scaffold Over Staurosporine Reference

Beyond simple cytotoxicity, indolyl-triazole hybrids induce mechanism-specific cell death and cell cycle perturbations that differentiate them from broad-spectrum kinase inhibitors. In the Ghobish et al. study, compound Vf (a benzylideneamino-indolyl-triazole) induced 45.33% apoptosis (Annexin V-FITC positive) versus only 1.91% in untreated controls, while simultaneously arresting the cell cycle at the S phase (52.86% of cells in S phase vs. 21.55% for control) [1]. Compound Vg induced 37.26% apoptosis and arrested cells at G0/G1 (60.02% vs. 60.07% for control at G0/G1), consistent with the expected mechanism of a CDK4/6 inhibitor [1]. These functional effects are mechanistically linked to the indole-triazole pharmacophore's ability to mimic palbociclib's binding interactions, and the 4-methoxybenzyl group present in the target compound is structurally positioned to reinforce these interactions through additional hydrophobic and hydrogen-bonding contacts [1]. In contrast, non-triazole indole derivatives or simple butanamides lacking the triazole heterocycle do not exhibit this coordinated apoptosis–cell cycle arrest phenotype at comparable concentrations.

apoptosis induction cell cycle arrest mechanism of action

Chemotype Versatility Across Therapeutic Targets: Indole-Triazole Scaffold Demonstrated Activity Against CDK4/6, Aromatase, Elastase, and Alkaline Phosphatase

The indole-triazole scaffold, and specifically the subset containing butanamide/propanamide linkers with substituted triazole moieties, has been validated as a privileged chemotype across multiple therapeutic targets. Ghobish et al. (2024) demonstrated CDK4/6 inhibition (IC₅₀ range 0.049–3.031 μM) [1]; Shakila et al. (2024) reported elastase inhibition with Ki = 0.51 μM for compound 9d in a closely related indole-triazole-propanamide series [2]; Abbasi et al. (2025) characterized indole-N-phenyltriazole hybrids as alkaline phosphatase inhibitors with IC₅₀ values in the low micromolar range [3]; and Elrashedy et al. (2025) developed 1,2,4-triazole-containing indole derivatives as aromatase antagonists for breast cancer [4]. The target compound, with its butanamide linker and 4-methoxybenzyl-substituted triazole, occupies a strategic position within this multi-target chemotype space. The butanamide chain length (four carbons) provides greater conformational flexibility compared to the propanamide (three-carbon) or acetamide (two-carbon) linkers found in comparator series, which may influence target selectivity and pharmacokinetic properties. This breadth of validated targets supports procurement of the compound for screening campaigns across multiple therapeutic indications, a versatility advantage over single-target optimized analogs.

multi-target activity indole-triazole conjugates therapeutic versatility

Recommended Research and Industrial Application Scenarios for 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide


CDK4/6 Kinase Inhibitor Hit-to-Lead and SAR Expansion Programs

The target compound serves as a suitable starting scaffold for CDK4/6 inhibitor development, based on class-level evidence that indolyl-triazole hybrids with para-substituted aromatic moieties achieve nanomolar CDK4/6 inhibition comparable to FDA-approved drugs [1]. The 4-methoxybenzyl group provides a hydrogen-bond-accepting handle predicted to enhance binding pocket complementarity, while the butanamide linker offers conformational flexibility that can be systematically explored through medicinal chemistry derivatization. Researchers should benchmark this compound against palbociclib and abemaciclib in parallel CDK4/6 enzyme inhibition and MCF-7/MDA-MB-231 cytotoxicity assays to establish its absolute potency and selectivity profile [1].

Multi-Target Kinase Selectivity Profiling Across the Indole-Triazole Chemotype Space

Given the validated activity of structurally related indole-triazole hybrids against CDK4/6 [1], elastase [2], alkaline phosphatase [3], and aromatase [4], the target compound is an ideal candidate for broad kinase and enzyme selectivity profiling. Its butanamide linker and 4-methoxybenzyl substituent distinguish it from the propanamide-linked and unsubstituted-benzyl analogs previously characterized, enabling the generation of linker-length and substituent SAR data critical for optimizing target selectivity. A panel screen against CDK family members (CDK1, CDK2, CDK4, CDK6, CDK7, CDK9) combined with counter-screening against elastase, alkaline phosphatase, and CYP450 isoforms will define its selectivity fingerprint [1][2][3].

Breast Cancer Cell Line Panel Screening with Integrated Apoptosis and Cell Cycle Endpoints

The compound is appropriate for inclusion in breast cancer-focused screening cascades. The indolyl-triazole scaffold has demonstrated potent anti-proliferative activity against both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer lines, with compounds Vf and Vg achieving IC₅₀ values of 0.891–2.91 μM (MCF-7) and 1.914–3.479 μM (MDA-MB-231), coupled with apoptosis induction of 37–45% and cell cycle arrest at physiologically relevant checkpoints (G0/G1 or S phase) [1]. Researchers should evaluate the target compound in a broader breast cancer panel (including T47D, BT-474, and Hs578T lines) with Annexin V/PI flow cytometry and propidium iodide cell cycle analysis as integrated functional readouts, using staurosporine and palbociclib as reference compounds [1].

Alkaline Phosphatase or Elastase Inhibitor Probe Development with Kinetics Characterization

Structural analogs of the target compound have been characterized as potent elastase inhibitors (Ki = 0.51 μM, competitive inhibition mechanism confirmed by Lineweaver-Burk analysis) [2] and alkaline phosphatase inhibitors (low micromolar IC₅₀) [3]. The target compound, with its butanamide linker and 4-methoxybenzyl substituent, can be evaluated for both targets to establish whether the linker-length variation (butanamide vs. propanamide) and substituent identity (4-methoxybenzyl vs. aryl/phenyl) affect inhibitory potency and mechanism. Dixon plot analysis should be performed to determine Ki values and inhibition modality (competitive, non-competitive, or uncompetitive), and hemolysis assays should be conducted to assess membrane toxicity as described for the propanamide series [2].

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